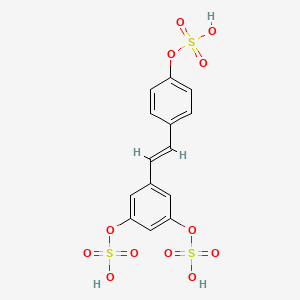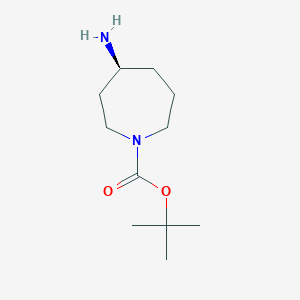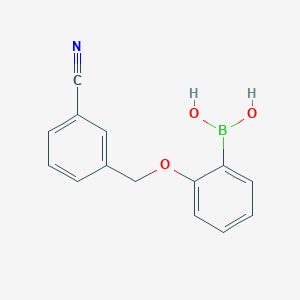
2-(3-シアノフェニルメトキシ)フェニルボロン酸
説明
2-(3-Cyanophenylmethoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C14H12BNO3 . It is a type of phenylboronic acid, which are often termed ‘boronolectins’ and are regarded as a synthetic mimic of lectins due to their ability to interact with various carbohydrates .
Synthesis Analysis
The synthesis of phenylboronic acid derivatives like 2-(3-Cyanophenylmethoxy)phenylboronic acid often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular structure of 2-(3-Cyanophenylmethoxy)phenylboronic acid can be represented by the SMILES notation OB(C1=CC=CC=C1OCC2=CC=CC(C#N)=C2)O . The molecular weight of this compound is 253.06 g/mol .Chemical Reactions Analysis
Phenylboronic acid derivatives like 2-(3-Cyanophenylmethoxy)phenylboronic acid can be used as substrates in Suzuki coupling reactions . They can also interact with a variety of biological membranes, including those of cells, viruses, bacteria, and fungi, through the membrane-constituting carbohydrate moieties .科学的研究の応用
シスジオール含有分子の濃縮
フェニルボロン酸(PBA)、例えば「2-(3-シアノフェニルメトキシ)フェニルボロン酸」は、高選択的なPBA官能化有機ポリマーを作成するために使用できます。 これらのポリマーは、多くの生物学的化合物に広く存在するシスジオール含有分子を濃縮することができます 。 PBA官能化ポリマーは、シスジオール含有分子に対して超高選択性を示します .
分離
PBAのpH制御可能な捕捉/放出機能は、分離に広く応用されているpH応答性材料の開発に大きな可能性をもたらします 。 これにより、混合物から特定の分子を分離することが可能になり、多くの化学的および生物学的プロセスの効率が向上します .
センシング
PBA官能化材料は、センシングアプリケーションで使用できます。 PBAのシスジオール含有分子を特異的に認識する能力は、センサー開発において貴重な要素となります .
イメージング
PBA官能化材料は、イメージングアプリケーションにも使用されます。 PBAの選択的認識能力を活用して、イメージング技術用の造影剤を作成できます .
診断アプリケーション
PBA官能化材料のpH応答性性質は、診断アプリケーションで利用できます。 これらの材料は、多くの疾患状態に見られる共通の特徴であるpH環境の変化に応答できます .
薬物送達
PBA官能化材料は、活性酸素種(ROS)応答性薬物送達システムの開発に使用されてきました 。 たとえば、クルクミン(CUR)は、ヒアルロン酸(HA)をフェニルボロン酸ピナコールエステル(PBAP)で構造的に修飾して形成された薬物送達システムにカプセル化され、クルクミン負荷ナノ粒子(HA@CUR NPs)を形成しました 。 このシステムは、ROS環境でCURを迅速に放出し、治療に必要な濃度に達することができます .
歯周病の治療
上記で述べたROS応答性薬物送達システムは、歯周病の治療に応用されてきました 。 HA@CUR NPsは、CURの抗菌効果を保持するだけでなく、生体内および試験管内においてより顕著な抗炎症および抗酸化ストレス機能を示しました .
バイオセンサー
フェニルボロン酸修飾ポリマーナノ材料は、バイオセンサーの開発に使用されてきました 。 これらの材料とグルコースおよびシアル酸の相互作用を利用して、これらの物質の濃度の変化を検出できるセンサーを作成できます .
作用機序
It’s worth noting that boronic acids, including “2-(3-Cyanophenylmethoxy)phenylboronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
将来の方向性
Phenylboronic acid-based functional materials, such as 2-(3-Cyanophenylmethoxy)phenylboronic acid, have potential applications in fluorescence imaging and tumor therapy . They can be used in chemotherapy, gene therapy, phototherapy, and immunotherapy . The unique properties of phenylboronic acids make them promising candidates for future research in medicinal chemistry .
生化学分析
Biochemical Properties
2-(3-Cyanophenylmethoxy)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds, which are essential for the construction of complex organic molecules . The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center . This interaction is highly specific and efficient, making 2-(3-Cyanophenylmethoxy)phenylboronic acid a valuable reagent in synthetic chemistry.
Cellular Effects
The effects of 2-(3-Cyanophenylmethoxy)phenylboronic acid on various types of cells and cellular processes are still under investigation. Preliminary studies suggest that this compound can influence cell function by modulating cell signaling pathways and gene expression. For instance, it has been observed to affect the activity of certain kinases and transcription factors, which play critical roles in cellular metabolism and proliferation
Molecular Mechanism
At the molecular level, 2-(3-Cyanophenylmethoxy)phenylboronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group in the compound can form reversible covalent bonds with diols and other nucleophiles, which allows it to inhibit or activate enzymes involved in various biochemical pathways . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms highlight the versatility and potential of 2-(3-Cyanophenylmethoxy)phenylboronic acid in biochemical research.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(3-Cyanophenylmethoxy)phenylboronic acid in laboratory settings are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound led to changes in cell viability and metabolic activity . These findings underscore the importance of proper storage and handling of 2-(3-Cyanophenylmethoxy)phenylboronic acid in research settings.
Dosage Effects in Animal Models
The effects of 2-(3-Cyanophenylmethoxy)phenylboronic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At high doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the need for careful consideration of dosage levels in experimental studies involving 2-(3-Cyanophenylmethoxy)phenylboronic acid.
Metabolic Pathways
2-(3-Cyanophenylmethoxy)phenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, which play a key role in the oxidation and detoxification of xenobiotics . Additionally, it can affect metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(3-Cyanophenylmethoxy)phenylboronic acid within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments . These transport and distribution properties are critical for understanding the bioavailability and efficacy of 2-(3-Cyanophenylmethoxy)phenylboronic acid in biological systems.
Subcellular Localization
The subcellular localization of 2-(3-Cyanophenylmethoxy)phenylboronic acid is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions.
特性
IUPAC Name |
[2-[(3-cyanophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO3/c16-9-11-4-3-5-12(8-11)10-19-14-7-2-1-6-13(14)15(17)18/h1-8,17-18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFQWDKMRRYVDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC(=CC=C2)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655839 | |
| Record name | {2-[(3-Cyanophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-67-5 | |
| Record name | Boronic acid, B-[2-[(3-cyanophenyl)methoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(3-Cyanophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



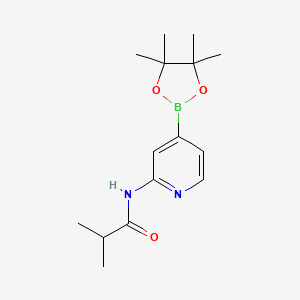
![8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B1452585.png)
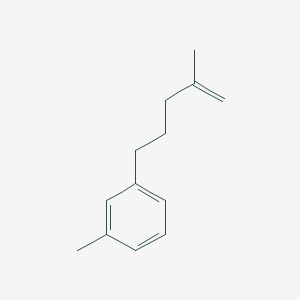

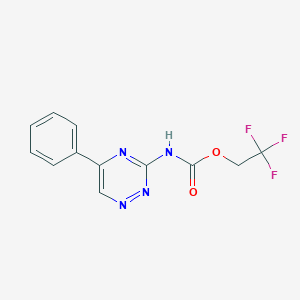
![3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452591.png)
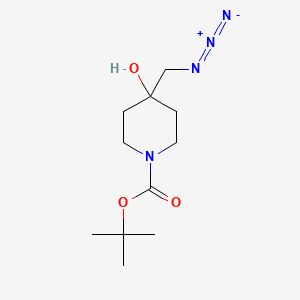
![5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452593.png)
![(4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine](/img/structure/B1452595.png)
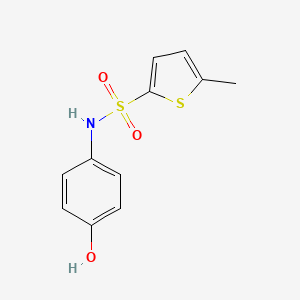
![N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide](/img/structure/B1452599.png)
